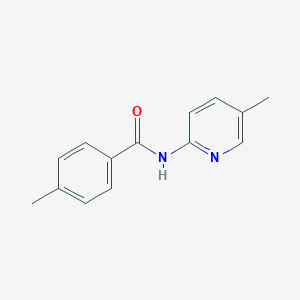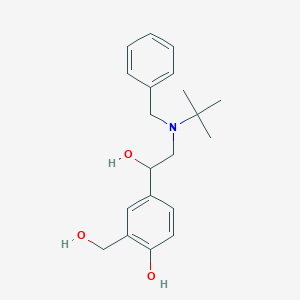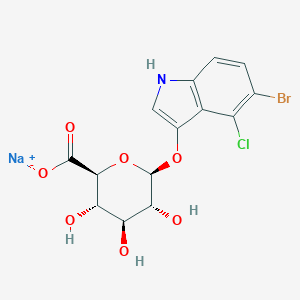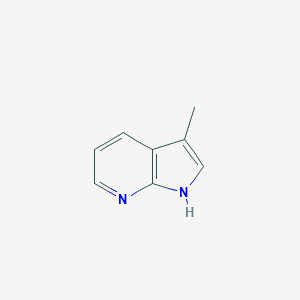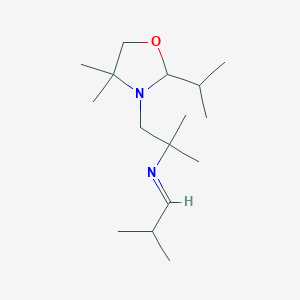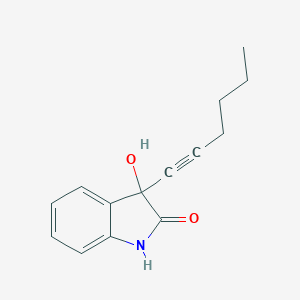
3-(1-Hexynyl)-3-hydroxy-2-indolinone
Overview
Description
“3-(1-Hexynyl)-3-hydroxy-2-indolinone” is a complex organic compound that contains an indolinone moiety, which is a type of heterocyclic compound. The indolinone structure is a key component in many biologically active compounds and pharmaceuticals . The compound also contains a hexynyl group, which is a six-carbon chain with a triple bond, and a hydroxy group (OH), which is often involved in hydrogen bonding and can increase a compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be characterized by the presence of an indolinone ring, a hexynyl chain, and a hydroxy group . The triple bond in the hexynyl group could potentially introduce some interesting electronic properties, and the hydroxy group could form hydrogen bonds with other molecules .
Chemical Reactions Analysis
The chemical reactions of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would depend on the conditions and the reagents present. The hydroxy group could potentially be deprotonated to form a nucleophile, and the triple bond in the hexynyl group could potentially undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be influenced by its functional groups. The hydroxy group could increase its solubility in water, and the triple bond could affect its electronic properties .
Scientific Research Applications
Enantioselective Aldol Reactions
3-(1-Hexynyl)-3-hydroxy-2-indolinone derivatives are utilized in enantioselective aldol reactions, particularly in the synthesis of chiral 3-substituted 3-hydroxy-2-oxindoles. These oxindoles, such as 3-hydroxy-3-(2-oxocyclohexyl)-2-indolinone, show potential as intermediates for pharmaceutically important compounds and exhibit anticonvulsant activities (Kimura et al., 2016).
Mast Cell Degranulation Inhibition
Indolinone derivatives, specifically (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, have been identified as inhibitors of mast cell degranulation. This compound, derived from the herb Isatis tinctoria, has shown efficacy in preventing IgE-sensitized mast cell degranulation without affecting upstream signaling (Kiefer et al., 2010).
Synthetic Intermediates for Natural Products
3,3-Disubstituted 2-indolinones are synthesized for use as intermediates in creating reverse prenylated marine natural products, such as flustramines A and C. These compounds have potential biological significance (Fuchs & Funk, 2005).
Organic Solar Cells
Indolinone-substituted methanofullerenes have been investigated as electron acceptors in organic solar cells. These derivatives, such as HBIM, offer advantages in synthesis and purification over standard fullerenes and demonstrate considerable power conversion efficiency (Valitov et al., 2012).
Cancer Therapy
2-Indolinone is a critical scaffold in cancer therapy research, with numerous patents filed for derivatives with potential chemotherapeutic applications. These compounds have shown preclinical efficacy in cancer chemotherapy (Leoni et al., 2016).
Antioxidant Potential
Indolinonic hydroxylamine (IH) derivatives, considered artificial antioxidants, show promise in preventing lipid peroxidation. Their activity in polar and non-polar environments has been studied, demonstrating significant efficacy in lipid environments (Vo et al., 2019).
Alzheimer's Disease Treatment
Indolinone-based acetylcholinesterase inhibitors, particularly those bearing benzylpyridinium moiety, have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have shown potent inhibitory activity against acetylcholinesterase, surpassing standard drugs like donepezil (Akrami et al., 2014).
Safety And Hazards
Future Directions
The future research directions for “3-(1-Hexynyl)-3-hydroxy-2-indolinone” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail .
properties
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-14(17)11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9,17H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJPHFOZSJSLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933800 | |
| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hexynyl)-3-hydroxy-2-indolinone | |
CAS RN |
149916-72-3 | |
| Record name | 3-(1-Hexynyl)-3-hydroxy-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



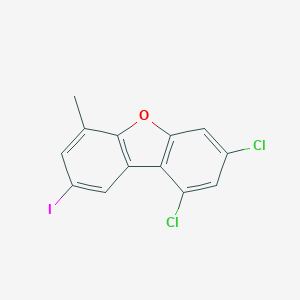
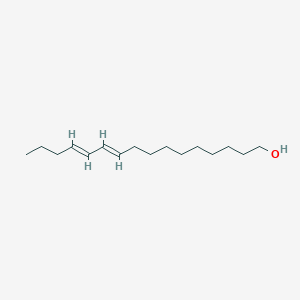
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
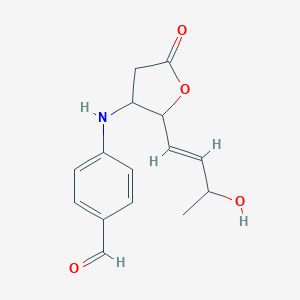
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
